molecular formula C18H16O2 B7762725 (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone CAS No. 49629-37-0

(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone

Cat. No.: B7762725
CAS No.: 49629-37-0
M. Wt: 264.3 g/mol
InChI Key: QYTJDCMWDKBJFO-NTCAYCPXSA-N
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Description

(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. The presence of a methoxyphenyl group and a methylene bridge adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone typically involves the condensation of 4-methoxybenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, forming the desired product with high selectivity for the E-isomer.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the double bond in the methylene bridge.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group and the naphthalenone core are likely involved in binding interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone
  • (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone
  • (E)-3,4-Dihydro-2-((4-nitrophenyl)methylene)-1(2H)-naphthalenone

Uniqueness

(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.

Properties

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-20-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)18(15)19/h2-7,10-12H,8-9H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTJDCMWDKBJFO-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163054
Record name (2E)-3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59120-87-5, 49629-37-0
Record name (2E)-3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59120-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-methoxyphenyl)methylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059120875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHOXYBENZYLIDENE)-1-TETRALONE
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